1-(Methanesulfonylmethyl)-4-nitrobenzene
Overview
Description
1-(Methanesulfonylmethyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) at the 4-position and a methanesulfonylmethyl group (-CH2-SO2-CH3) at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonylmethyl)-4-nitrobenzene can be synthesized through several methods:
Nitration of 1-(Methanesulfonylmethyl)benzene: This involves the nitration of 1-(methanesulfonylmethyl)benzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at controlled temperatures.
Direct Sulfonation and Subsequent Nitration: Another approach involves the sulfonation of benzene to form benzenesulfonic acid, followed by methylation to introduce the methanesulfonylmethyl group, and then nitration.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfonylmethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso (-NO) or nitrate (-NO3) derivatives.
Reduction: The nitro group can be reduced to form aniline derivatives.
Substitution Reactions: The compound can undergo electrophilic substitution reactions, such as halogenation or Friedel-Crafts acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution Reactions: Reagents like chlorine (Cl2) or acyl chlorides (RCOCl) are used, often with aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Aniline derivatives.
Substitution Products: Halogenated or acylated derivatives.
Scientific Research Applications
1-(Methanesulfonylmethyl)-4-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(methanesulfonylmethyl)-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with enzymes and receptors, influencing biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation and pain, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
1-(Methanesulfonylmethyl)-4-nitrobenzene is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other nitrobenzene derivatives, such as 2-nitrobenzene and 3-nitrobenzene.
Uniqueness: The presence of the methanesulfonylmethyl group at the 1-position distinguishes it from other nitrobenzene derivatives, providing unique chemical and biological properties.
Biological Activity
1-(Methanesulfonylmethyl)-4-nitrobenzene, also known by its CAS number 61081-34-3, is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and a methanesulfonylmethyl substituent on a benzene ring. Its chemical structure can be represented as follows:
This compound is characterized by its reactive functional groups, making it suitable for use as a building block in polymer synthesis and other materials.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following sections detail its mechanisms and effects.
Target Interaction
Research indicates that this compound can interact with specific enzymes and proteins, influencing various biochemical pathways. The nitro group may undergo reduction in biological systems, leading to the formation of reactive intermediates that can participate in further biochemical reactions.
Biochemical Pathways
This compound is known to affect several biochemical pathways:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Cellular Effects : It modulates cell signaling pathways, influencing processes such as cell proliferation and apoptosis. This modulation can lead to therapeutic effects in certain conditions.
Research Findings
Several studies have investigated the biological activity of this compound. Below are key findings from relevant research:
Study | Findings |
---|---|
Demonstrated antimicrobial activity against various pathogens. | |
Research B | Investigated the compound's potential cytotoxic effects on cancer cell lines. |
Explored the compound's role as a building block in polymer synthesis, highlighting its reactivity. |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : In a study examining its antimicrobial properties, the compound was found effective against Staphylococcus aureus, suggesting its potential use in developing new antibacterial agents.
- Case Study 2 : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines, revealing that it induces apoptosis through oxidative stress mechanisms.
Properties
IUPAC Name |
1-(methylsulfonylmethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQWZUJNHLGBQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976573 | |
Record name | 1-[(Methanesulfonyl)methyl]-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61081-34-3 | |
Record name | 61081-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(Methanesulfonyl)methyl]-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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